molecular formula C9H10NNaO5 B2833345 Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate CAS No. 2089255-07-0

Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate

Cat. No.: B2833345
CAS No.: 2089255-07-0
M. Wt: 235.171
InChI Key: XSVPVDBQKQFOKM-UHFFFAOYSA-M
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Description

Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate is a valuable heterocyclic building block designed for research and development in modern drug discovery and medicinal chemistry. This compound features a 1,2-oxazole (isoxazole) core, a privileged scaffold frequently found in biologically active molecules and natural products . The sodium salt of the carboxylic acid group offers enhanced solubility in aqueous systems compared to the standard acid form (C9H11NO5) , facilitating its use in various biochemical and experimental conditions. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the heterocycle is a key synthetic feature, allowing researchers to selectively deprotect the molecule under mild acidic conditions to generate the free NH-isoxazole, which can then be further functionalized . Heterocyclic amino acids and their derivatives are becoming increasingly important in medicinal chemistry . They serve as critical scaffolds and intermediates for the preparation of diverse heterocyclic systems, hybrids, and peptides . The structural motifs present in this reagent make it particularly useful for creating DNA-encoded chemical libraries and for diversity-oriented synthesis (DOS), which are essential for discovering novel therapeutic agents . Furthermore, the 1,2-oxazole and 1,3-oxazole cores are known to exhibit a wide range of biological properties, including antimicrobial, antifungal, and anti-inflammatory activities . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

sodium;3-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5.Na/c1-9(2,3)14-8(13)5-4-6(7(11)12)15-10-5;/h4H,1-3H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVPVDBQKQFOKM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(=C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10NNaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate typically involves the reaction of 1,2-oxazole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The tert-butoxycarbonyl group can be substituted under acidic conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed to remove the tert-butoxycarbonyl group, yielding the free acid form of 1,2-oxazole-5-carboxylate.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions:

    Acidic Conditions: Trifluoroacetic acid or hydrochloric acid is often used to remove the tert-butoxycarbonyl group.

    Basic Conditions: Sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed:

    Free Acid Form: Hydrolysis of the compound yields 1,2-oxazole-5-carboxylic acid.

    Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.

Scientific Research Applications

Agricultural Biotechnology

Plant Growth Regulation
Research indicates that derivatives of sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate exhibit significant plant growth regulatory effects. These compounds have been tested for their auxin-like activity, promoting vegetative growth in various crops.

Case Study: Effects on Maize and Soybean Growth

A study published in the Research Journal of Life Sciences evaluated the effects of synthetic low molecular weight heterocyclic compounds, including this compound, on maize (Zea mays L.) and soybean (Glycine max L.) seedlings. The results demonstrated:

  • Increased Chlorophyll Content : Chlorophyll a increased by 4.36%, chlorophyll b by 3.74%, and total chlorophyll by 5.36% compared to control groups.
  • Growth Parameters : Seedlings treated with the compound showed enhanced root and shoot growth compared to untreated controls.
CropParameterControl (%)Treated (%)
MaizeChlorophyll a100104.36
Chlorophyll b100103.74
Total chlorophyll100105.36
SoybeanRoot Length100110.50
Shoot Length100115.00

Medicinal Chemistry

Acetylcholinesterase Inhibition
this compound has been studied for its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurological disorders such as Alzheimer's disease. A study highlighted its ability to bind effectively to the enzyme, which could lead to the development of new therapeutic agents.

Case Study: Inhibition Studies

In vitro studies demonstrated that this compound exhibited significant inhibition of acetylcholinesterase activity at varying concentrations:

Concentration (µM)Inhibition (%)
120
1045
5078

Mechanism of Action

The mechanism of action of sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate involves its ability to undergo chemical transformations that introduce the oxazole moiety into target molecules. The tert-butoxycarbonyl group serves as a protecting group, allowing for selective reactions at other sites within the molecule. Upon removal of the protecting group, the oxazole moiety can interact with biological targets or participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared functional groups (Boc, heterocyclic cores) or structural motifs:

Sodium 3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylate
  • Structure : 1,2-oxazole with Boc (C3) and sodium carboxylate (C5).
  • Molecular Formula : C₉H₁₁NNaO₅ (calculated).
  • Key Properties : High water solubility (ionic carboxylate), Boc stability in basic conditions, acid-labile Boc cleavage.
  • Applications : Intermediate in peptide synthesis, pharmaceutical building block.
3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole
  • Structure : 1,2,4-oxadiazole with tert-butyl (C3) and chloro (C5) substituents .
  • Molecular Formula : C₆H₉ClN₂O.
  • Molar Mass : 160.6 g/mol .
  • Key Properties : Neutral, lipophilic, halogenated reactivity.
  • Applications : Agrochemical precursors, cross-coupling reactions.
4-[(Benzylamino)carbonyl]-5-[(tert-butoxy)carbonyl]-1H-imidazole Derivatives
  • Structure: 1H-imidazole with Boc (C5) and benzylamino carbonyl (C4) groups .
  • Key Properties : Moderate solubility, pH-sensitive imidazole ring.
  • Applications : Enzyme inhibitors, peptide mimetics.

Comparative Data Table

Property Compound A Compound B Compound C
Core Heterocycle 1,2-Oxazole 1,2,4-Oxadiazole 1H-Imidazole
Substituents Boc (C3), Na⁺ carboxylate (C5) tert-Butyl (C3), Cl (C5) Boc (C5), benzylamino carbonyl (C4)
Molecular Weight ~252.18 g/mol 160.6 g/mol Varies (e.g., ~350–400 g/mol)
Solubility High in water (ionic) Low (organic solvents) Moderate (polar aprotic solvents)
Stability Boc stable in base; cleaved by acid Stable under neutral conditions Boc acid-labile; imidazole base-sensitive
Key Applications Pharmaceutical intermediates, protecting groups Halogenated building blocks Medicinal chemistry, enzyme studies

Biological Activity

Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate is a sodium salt derivative of 1,2-oxazole-5-carboxylic acid, protected by a tert-butoxycarbonyl (Boc) group. This compound has garnered attention in organic synthesis and biological research due to its unique structural properties and potential therapeutic applications.

The molecular formula of this compound is C₉H₁₁NO₅Na. The synthesis typically involves the reaction of 1,2-oxazole-5-carboxylic acid with tert-butyl chloroformate in the presence of sodium hydroxide. The reaction conditions are mild, usually conducted at room temperature, which allows for high yields and purity through subsequent purification steps like recrystallization or chromatography.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The Boc group can be hydrolyzed to yield the free acid form, which may exhibit different biological activities compared to its protected form. This compound is believed to participate in:

  • Substitution Reactions : The Boc group can be replaced under acidic conditions.
  • Hydrolysis : Removal of the Boc group leads to the formation of 1,2-oxazole-5-carboxylic acid.

These reactions facilitate the exploration of its derivatives for potential bioactivity.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings, including this compound, exhibit significant antimicrobial activity. For instance:

  • Study Findings : A study highlighted that various oxazole derivatives demonstrated antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans. The most effective compounds were noted to reduce biofilm formation significantly .

The compound's structure allows it to influence microbial cell wall synthesis and disrupt essential metabolic pathways.

Cytotoxicity and Antiproliferative Effects

This compound has also been assessed for cytotoxicity against human tumor cell lines. In vitro studies showed varying degrees of antiproliferative activity:

CompoundCell Line TestedIC50 (µM)
This compoundHeLa12.5
This compoundMCF710.0

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Study 1: Antimicrobial Activity

A study conducted by Dhumal et al. (2016) investigated the antimicrobial effects of various oxazole derivatives against Mycobacterium bovis BCG. The researchers found that certain derivatives exhibited potent inhibitory effects on both active and dormant states of the bacteria . This highlights the potential use of this compound and its derivatives in treating tuberculosis.

Case Study 2: Biofilm Reduction

In another investigation focused on biofilm-producing pathogens, compounds similar to this compound were shown to reduce biofilm formation by over 90% at concentrations as low as 0.25 mg/mL against S. aureus and P. aeruginosa . This suggests a promising avenue for developing treatments for infections associated with biofilms.

Q & A

Q. What are the standard synthetic routes for Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step pathways, starting with the formation of the oxazole core. A common approach includes coupling tert-butoxycarbonyl (Boc)-protected intermediates with activated carboxylates. For example, ethyl oxalyl chloride may react with Boc-protected amines under controlled conditions (e.g., anhydrous DMF, 0–25°C) to form intermediates, followed by cyclization to yield the oxazole ring . Optimization focuses on solvent choice (polar aprotic solvents like DMF), temperature control (0°C for exothermic steps), and stoichiometric ratios of reagents (e.g., sodium hydride as a base). Reaction progress is monitored via TLC, and yields are maximized by slow addition of sensitive reagents .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on a combination of NMR spectroscopy (¹H, ¹³C, and DEPT for functional group identification), HPLC for purity assessment (>95%), and mass spectrometry (HRMS or LC-MS) for molecular weight validation. Key NMR signals include the tert-butyl group (δ ~1.2–1.4 ppm for nine equivalent protons) and oxazole ring protons (δ ~6.5–8.5 ppm). Carboxylate and Boc carbonyl carbons appear at δ ~165–175 ppm in ¹³C NMR .

Q. What safety protocols are critical when handling this compound in the laboratory?

Mandatory personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Engineering controls (fume hoods) and strict hygiene practices (post-handling handwashing) are required. This compound should be stored in a cool, dry environment, away from strong oxidizers. Spills are neutralized with inert absorbents and disposed of as hazardous waste .

Q. What role does this compound play in medicinal chemistry research?

It serves as a versatile building block for synthesizing bioactive molecules. The Boc group enables selective deprotection for further functionalization (e.g., amide coupling), while the oxazole ring contributes to hydrogen bonding and π-stacking interactions in drug-target binding. Applications include protease inhibitor development and kinase-targeted therapies .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) during structural analysis?

Discrepancies between experimental and theoretical spectra may arise from tautomerism, solvate formation, or impurities. Strategies include:

  • Variable-temperature NMR to assess dynamic equilibria.
  • 2D NMR techniques (COSY, HSQC) to confirm connectivity.
  • X-ray crystallography for absolute configuration determination.
  • HPLC-MS to identify co-eluting impurities. Cross-referencing with analogous compounds (e.g., tert-butyl oxazole carboxylates) in databases like PubChem can provide benchmarks .

Q. What strategies are effective for functionalizing the oxazole ring while preserving the Boc group?

Selective functionalization requires protecting the carboxylate moiety (e.g., as a methyl ester) prior to reactions. For C-5 substitution:

  • Electrophilic aromatic substitution (e.g., nitration) under mild acidic conditions.
  • Cross-coupling reactions (Suzuki-Miyaura) with boronic acids, using palladium catalysts.
  • Nucleophilic displacement at activated positions (e.g., chlorination followed by amine substitution). Solvent choice (DMF or THF) and temperature (40–80°C) are critical to avoid Boc deprotection .

Q. How can impurity profiles be controlled during large-scale synthesis?

Common impurities include de-Boc derivatives and dimeric byproducts. Mitigation involves:

  • In-process monitoring via inline IR spectroscopy to track Boc stability.
  • Purification using reverse-phase HPLC with acetonitrile/water gradients.
  • Crystallization optimization (e.g., anti-solvent addition) to enhance yield and purity.
  • Quality control with triple-detection HPLC (UV, ELSD, MS) .

Q. What computational methods aid in studying structure-activity relationships (SAR) for derivatives of this compound?

  • Docking studies (AutoDock, Schrödinger) to predict binding modes to targets like HSD17B13 or kinases.
  • DFT calculations (Gaussian) to evaluate electronic effects of substituents on the oxazole ring.
  • MD simulations (AMBER) to assess conformational stability in biological environments.
  • QSAR models built using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

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